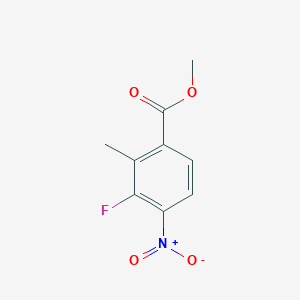![molecular formula C8H16N2O2 B12869322 (2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol is a chiral compound with significant importance in organic chemistry. This compound features two pyrrolidine rings connected via a single bond, with hydroxyl groups attached to the fourth carbon of each ring. The stereochemistry of this compound is defined by the (2S,3’S,4R) configuration, which influences its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine derivatives.
Formation of the Bipyrrolidine Core: The two pyrrolidine rings are connected through a series of reactions, often involving nucleophilic substitution or coupling reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol may involve:
Large-Scale Synthesis: Utilizing batch reactors to carry out the coupling and oxidation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Ensuring the product meets purity standards through analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, tosyl chloride in pyridine.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines or diols.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to fit into specific active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,2’S)-2,2’-Bipyrrolidine: Another chiral bipyrrolidine derivative with different stereochemistry.
(2S,3S)-2,3-Dihydroxysuccinate: A compound with similar functional groups but different core structure.
Uniqueness
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups on both pyrrolidine rings. This configuration imparts distinct reactivity and interaction profiles compared to other bipyrrolidine derivatives.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(3R,5S)-5-[(3S)-4-hydroxypyrrolidin-3-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C8H16N2O2/c11-5-1-7(10-2-5)6-3-9-4-8(6)12/h5-12H,1-4H2/t5-,6+,7+,8?/m1/s1 |
Clé InChI |
HRFAQNFBBKZAKA-JXMHAVLCSA-N |
SMILES isomérique |
C1[C@H](CN[C@@H]1[C@@H]2CNCC2O)O |
SMILES canonique |
C1C(CNC1C2CNCC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
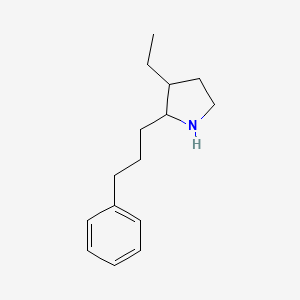
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
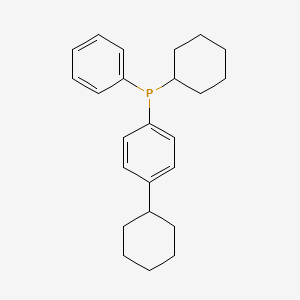
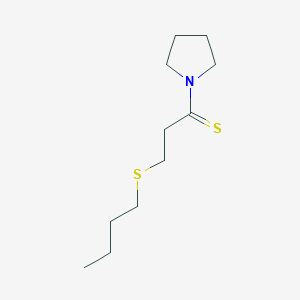


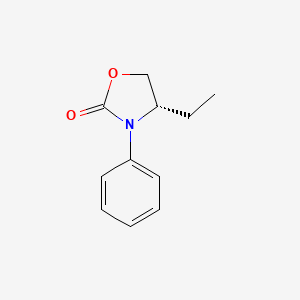
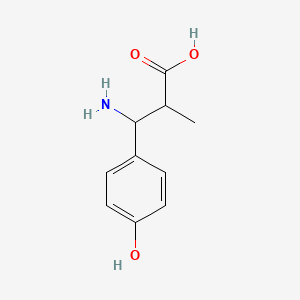
![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
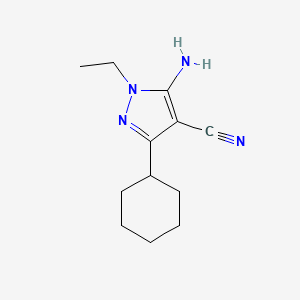
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
